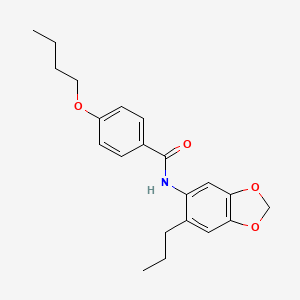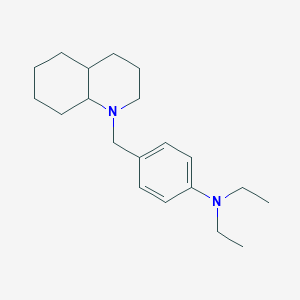
4-butoxy-N-(6-propyl-1,3-benzodioxol-5-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-butoxy-N-(6-propyl-1,3-benzodioxol-5-yl)benzamide, also known as BPB, is a chemical compound with potential therapeutic applications in various fields. BPB is a benzamide derivative that has been studied for its potential use in cancer treatment, as well as in the treatment of neurological and psychiatric disorders.
Mécanisme D'action
The mechanism of action of 4-butoxy-N-(6-propyl-1,3-benzodioxol-5-yl)benzamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways that are involved in cancer cell growth and neurodegeneration. 4-butoxy-N-(6-propyl-1,3-benzodioxol-5-yl)benzamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. 4-butoxy-N-(6-propyl-1,3-benzodioxol-5-yl)benzamide has also been shown to inhibit the activity of protein kinase C (PKC), which is involved in the regulation of cell growth and differentiation.
Biochemical and Physiological Effects:
4-butoxy-N-(6-propyl-1,3-benzodioxol-5-yl)benzamide has been shown to have various biochemical and physiological effects. In cancer cells, 4-butoxy-N-(6-propyl-1,3-benzodioxol-5-yl)benzamide has been shown to induce apoptosis, or programmed cell death, and inhibit cell proliferation. In neurodegenerative diseases, 4-butoxy-N-(6-propyl-1,3-benzodioxol-5-yl)benzamide has been shown to protect against oxidative stress and inflammation, which are key factors in the progression of these diseases.
Avantages Et Limitations Des Expériences En Laboratoire
4-butoxy-N-(6-propyl-1,3-benzodioxol-5-yl)benzamide has several advantages for lab experiments, including its relatively low cost and ease of synthesis. However, 4-butoxy-N-(6-propyl-1,3-benzodioxol-5-yl)benzamide also has some limitations, such as its low solubility in water and its potential toxicity at high concentrations.
Orientations Futures
There are several future directions for the study of 4-butoxy-N-(6-propyl-1,3-benzodioxol-5-yl)benzamide. One area of research is the development of more potent and selective HDAC inhibitors based on the structure of 4-butoxy-N-(6-propyl-1,3-benzodioxol-5-yl)benzamide. Another area of research is the investigation of the potential use of 4-butoxy-N-(6-propyl-1,3-benzodioxol-5-yl)benzamide in combination with other drugs for the treatment of cancer and neurodegenerative diseases. Additionally, further studies are needed to determine the optimal dosage and administration of 4-butoxy-N-(6-propyl-1,3-benzodioxol-5-yl)benzamide for therapeutic use.
Conclusion:
In conclusion, 4-butoxy-N-(6-propyl-1,3-benzodioxol-5-yl)benzamide is a promising compound with potential therapeutic applications in cancer treatment, as well as in the treatment of neurological and psychiatric disorders. Further research is needed to fully understand the mechanism of action of 4-butoxy-N-(6-propyl-1,3-benzodioxol-5-yl)benzamide and to determine its optimal therapeutic use.
Méthodes De Synthèse
4-butoxy-N-(6-propyl-1,3-benzodioxol-5-yl)benzamide can be synthesized through a multi-step process involving the reaction of 6-propyl-1,3-benzodioxole with butylamine, followed by acylation with benzoyl chloride. The resulting product is then purified through recrystallization to obtain 4-butoxy-N-(6-propyl-1,3-benzodioxol-5-yl)benzamide in its pure form.
Applications De Recherche Scientifique
4-butoxy-N-(6-propyl-1,3-benzodioxol-5-yl)benzamide has been studied extensively for its potential therapeutic applications. In cancer research, 4-butoxy-N-(6-propyl-1,3-benzodioxol-5-yl)benzamide has been shown to inhibit the growth of various cancer cells, including breast, prostate, and lung cancer cells. 4-butoxy-N-(6-propyl-1,3-benzodioxol-5-yl)benzamide has also been studied for its potential use in the treatment of neurological and psychiatric disorders, such as Parkinson's disease and depression.
Propriétés
IUPAC Name |
4-butoxy-N-(6-propyl-1,3-benzodioxol-5-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO4/c1-3-5-11-24-17-9-7-15(8-10-17)21(23)22-18-13-20-19(25-14-26-20)12-16(18)6-4-2/h7-10,12-13H,3-6,11,14H2,1-2H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZFCQAXSHBXFGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2CCC)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-butoxy-N-(6-propyl-1,3-benzodioxol-5-yl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-{[2-(allylthio)-5-oxo-1,3-thiazol-4(5H)-ylidene]methyl}-2,6-dimethoxyphenyl acetate](/img/structure/B5155920.png)


![1-{[1-butyl-2-(ethylsulfonyl)-1H-imidazol-5-yl]methyl}-4-(1-pyrrolidinyl)piperidine](/img/structure/B5155949.png)
![2-{4-[(isopropylamino)sulfonyl]-2-methylphenoxy}-N-(3-pyridinylmethyl)acetamide](/img/structure/B5155959.png)
![4,5,11,12-tetraazatetracyclo[6.6.1.0~2,6~.0~9,13~]pentadeca-5,12-diene-3,10-dione](/img/structure/B5155965.png)
![3-chloro-5-(4-chlorophenyl)-2-[(2,6-dimethyl-1-piperidinyl)carbonyl]-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B5155968.png)
![3-(5-{[(4-chlorophenyl)thio]methyl}-1,2,4-oxadiazol-3-yl)pyridine](/img/structure/B5155976.png)
![1-methyl-5-(4-nitrophenyl)-5,11-dihydro-1H-indeno[2',1':5,6]pyrido[2,3-d]pyrimidine-2,4,6(3H)-trione](/img/structure/B5155984.png)

![5-ethyl-N-[4-(1-piperidinylcarbonyl)phenyl]-3-thiophenecarboxamide](/img/structure/B5156005.png)
![2-{[4-(4-fluorobenzyl)-1-piperidinyl]methyl}pyridine trifluoroacetate](/img/structure/B5156014.png)
![2,4-dichloro-N-{2-methyl-5-[(trifluoroacetyl)amino]phenyl}benzamide](/img/structure/B5156020.png)
![N~2~-(2-methoxy-5-methylphenyl)-N~2~-(methylsulfonyl)-N~1~-[2-(2-pyridinylthio)ethyl]glycinamide](/img/structure/B5156032.png)